molecular formula C15H16ClNO B8286734 4-chloro-N-(2-benzyloxyethyl)aniline

4-chloro-N-(2-benzyloxyethyl)aniline

Cat. No.: B8286734
M. Wt: 261.74 g/mol
InChI Key: UPBBUKZNRQADQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(2-benzyloxyethyl)aniline is an aromatic amine derivative featuring a chloro substituent at the para position of the aniline ring and a 2-benzyloxyethyl group attached to the nitrogen atom. For instance, alkylation of aniline derivatives with benzyl halides (e.g., benzyl chloride) in the presence of phase-transfer catalysts like tetrabutylammonium bromide (TEBABr) is a common method for introducing benzyl-containing substituents . The benzyloxyethyl group likely enhances solubility in organic solvents and modulates electronic properties, which may influence reactivity in further derivatization or coordination chemistry.

Properties

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

4-chloro-N-(2-phenylmethoxyethyl)aniline

InChI

InChI=1S/C15H16ClNO/c16-14-6-8-15(9-7-14)17-10-11-18-12-13-4-2-1-3-5-13/h1-9,17H,10-12H2

InChI Key

UPBBUKZNRQADQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCNC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight Key Properties/Applications References
4-Chloro-N-(4-nitrophenyl)aniline -Cl (para), -N-(4-nitrophenyl) 247.67 g/mol Intermediate in diarylamine synthesis; characterized by HRMS and 13C NMR
4-Chloro-N-(4-methoxybenzylidene)aniline -Cl (para), Schiff base (-CH=N-) ~264.7 g/mol Corrosion inhibitor for zinc; studied via DFT for reactivity
4-Chloro-N-(ferrocenylidene)aniline -Cl (para), ferrocenylidene ~343.6 g/mol Redox-active ligand for metal complexes; synthesized via condensation
4-Chloro-N-(4-propoxybenzyl)aniline -Cl (para), -N-(4-propoxybenzyl) 275.77 g/mol High lipophilicity (XLogP3 = 4.9); potential pharmaceutical intermediate
4-Chloro-N-[(E)-pyridin-2-ylmethylidene]aniline -Cl (para), pyridyl Schiff base ~229.7 g/mol Antimicrobial activity against E. coli and S. aureus

Electronic and Reactivity Trends

  • Electron-Withdrawing Groups (EWGs): Compounds like 4-chloro-N-(4-nitrophenyl)aniline exhibit reduced electron density at the nitrogen due to the nitro group, favoring electrophilic substitution at meta positions.
  • Schiff Base Derivatives: Schiff bases (e.g., 4-CNMBA) demonstrate enhanced corrosion inhibition due to delocalized π-electrons and adsorption on metal surfaces. The benzyloxyethyl group may similarly enhance surface adhesion in such applications .
  • Biological Activity: Chloro-substituted Schiff bases (e.g., pyridyl derivatives) show notable antimicrobial activity, attributed to the chloro group's electronegativity and the imine's ability to disrupt microbial membranes .

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